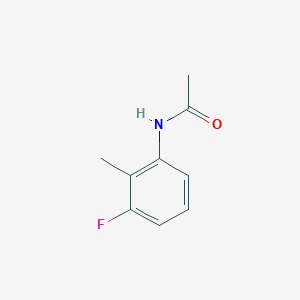

N-(3-fluoro-2-methylphenyl)acetamide

Description

BenchChem offers high-quality N-(3-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWDVKWDDZYKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363403 | |

| Record name | N-(3-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322-33-8 | |

| Record name | N-(3-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility of N-(3-fluoro-2-methylphenyl)acetamide in Organic Solvents: Theoretical Principles and Practical Determination

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation to in vivo bioavailability.[1][2] This technical guide provides an in-depth analysis of the solubility characteristics of N-(3-fluoro-2-methylphenyl)acetamide, a substituted aromatic amide of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document synthesizes foundational principles of solubility, analyzes the compound's structural attributes to predict its behavior, and provides a detailed, field-proven experimental protocol for its quantitative determination. We explore the roles of the acetamide group and the fluoro and methyl substituents on the phenyl ring in dictating intermolecular interactions with various organic solvents. This guide is intended for researchers, chemists, and formulation scientists, offering both a predictive framework and a practical, self-validating methodology for establishing a robust solubility profile.

Part 1: Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a crystalline solid, such as N-(3-fluoro-2-methylphenyl)acetamide, represents the thermodynamic equilibrium between the solid state and the solvated state. This equilibrium is governed by two primary energetic factors: the energy required to overcome the crystal lattice forces of the solid and the energy released upon the formation of solute-solvent interactions.

1.1 Structural Analysis of N-(3-fluoro-2-methylphenyl)acetamide

The molecule's structure features several key functional groups that dictate its solubility behavior:

-

Amide Group (-NH-C=O): This is the most polar feature of the molecule. The N-H group acts as a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This group is central to interactions with polar and protic solvents.

-

Aromatic Phenyl Ring: The phenyl ring is largely nonpolar and contributes to solubility in solvents that can engage in van der Waals forces and potentially pi-pi stacking interactions.

-

Methyl Group (-CH₃): This ortho-positioned alkyl group is nonpolar and slightly increases the molecule's lipophilicity. Its steric bulk may also influence the planarity of the molecule and affect crystal packing.

-

Fluorine Atom (-F): Positioned meta to the amide linkage, the fluorine atom has a profound electronic impact. As the most electronegative element, it acts as a powerful electron-withdrawing group, influencing the electron distribution across the aromatic ring.[3][4] While a C-F bond is polar, the fluorine atom is a weak hydrogen bond acceptor. Its substitution for hydrogen can increase lipophilicity and alter metabolic stability, which are key considerations in drug design.[5][6][7]

1.2 Intermolecular Forces and Solvent Interactions

The interplay between the solute and solvent is dictated by a balance of intermolecular forces. The principle of "like dissolves like" provides a foundational predictive tool.[8]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols like ethanol, methanol) will interact strongly with the amide group. Protic solvents can act as both donors and acceptors, making them excellent candidates for solubilizing this molecule.

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) possess strong dipoles that can interact favorably with the polar amide and C-F bonds.

-

Van der Waals Forces (London Dispersion Forces): Nonpolar solvents (e.g., hexane, toluene) primarily interact via these weaker forces. They will engage with the phenyl ring and methyl group but are less effective at solvating the highly polar amide group, suggesting lower solubility.

The diagram below illustrates the key potential intermolecular interactions between N-(3-fluoro-2-methylphenyl)acetamide and representative solvent classes.

Caption: Intermolecular forces driving solubility.

Part 2: Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a crucial starting point for solvent selection in formulation and crystallization studies.[9] For acetanilide, a parent compound, solubility is known to increase with temperature and in the presence of organic co-solvents like ethanol.[10][11] The substituents on our target molecule will modulate this behavior.

The high electronegativity of fluorine can influence the pKa of the amide proton, potentially affecting solubility in buffered systems, while the methyl group adds lipophilicity.[4][5]

Table 1: Predicted Qualitative Solubility of N-(3-fluoro-2-methylphenyl)acetamide

| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | Strong hydrogen bond donor/acceptor character of both solvent and solute's amide group. |

| Polar Aprotic | DMSO, DMF, Acetone | Dipole-Dipole | High to Moderate | Strong dipoles interact well with the polar amide group. Lack of H-bond donation may limit it vs. protics. |

| Intermediate Polarity | Ethyl Acetate, DCM | Dipole-Dipole, Van der Waals | Moderate to Low | Can solvate both polar and nonpolar regions, but may not be optimal for the highly polar amide crystal lattice. |

| Nonpolar | Toluene, Hexane, Heptane | Van der Waals (Dispersion) | Low | Insufficient energy from weak interactions to overcome the strong intermolecular forces in the crystal lattice. |

Part 3: Standard Protocol for Experimental Solubility Determination

To obtain accurate, quantitative data, an experimental measurement of thermodynamic (equilibrium) solubility is required.[1] The saturation shake-flask method is the gold-standard and most reliable technique for this purpose.[12][13] The objective is to create a saturated solution at a constant temperature, ensure equilibrium has been reached, and then accurately quantify the dissolved solute concentration.[14]

3.1 The Equilibrium Shake-Flask Method

This protocol is adapted from industry best practices and guidelines such as the OECD Test Guideline 105 for solubility.[15][16][17][18]

Materials and Equipment:

-

N-(3-fluoro-2-methylphenyl)acetamide (solid, >99% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid N-(3-fluoro-2-methylphenyl)acetamide to a vial containing a known volume of the test solvent. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.[13]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the measured concentration has reached a plateau.[19]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let solids settle. To effectively separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[8]

-

Sample Collection and Filtration: Carefully draw off the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particulate matter. Self-Validation Check: Discard the first few drops of filtrate to prevent errors from potential solute adsorption onto the filter membrane.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.[20][21]

-

Data Reporting: Report the solubility in standard units, such as mg/mL or µg/mL, at the specified temperature.[20]

Part 4: Data Interpretation and Best Practices

-

Trustworthiness of Data: The reliability of the shake-flask method hinges on achieving true equilibrium.[12] Verifying that the concentration does not change between later time points (e.g., 48 vs. 72 hours) is the primary validation of this state.

-

Solid-State Analysis: At the end of the experiment, it is best practice to analyze the remaining excess solid (e.g., via DSC, XRPD) to confirm that no polymorphic transformation or solvation has occurred during the experiment, as this would yield the solubility of a different, potentially more stable or less stable, solid form.[12]

-

Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic solubility, which is a true equilibrium value. In high-throughput screening, kinetic solubility is often measured, which can overestimate the true solubility due to the formation of supersaturated solutions.[1][13][22] For formulation and development, the thermodynamic value is essential.

Conclusion

References

- Test No. 105: Water Solubility. OECD. [URL: https://www.oecd-ilibrary.

- OECD 105 - Water Solubility. Situ Biosciences. [URL: https://situbiosciences.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2017.1295472]

- Test No. 105: Water Solubility. OECD. [URL: https://www.oecd.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. [URL: https://www.aifchem.com/blog/fluorine-in-pharmaceuticals-key-properties-drug-development/]

- OECD 105 - Water Solubility Test at 20°C. Analytice. [URL: https://www.analytice.

- OECD 105. Phytosafe. [URL: https://www.phytosafe.com/index.php/oecd-105]

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11696-023-02804-w]

- Thermodynamic Solubility Assay. Domainex. [URL: https://www.domainex.co.uk/assay-library/admet-dmpk/thermodynamic-solubility-assay]

- Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S277259592400030X]

- Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. ResearchGate. [URL: https://www.researchgate.net/publication/319987053_Solubility_predictions_of_acetanilide_derivatives_in_water_Combining_thermochemistry_and_thermodynamic_modeling]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/376839353_Prediction_of_Solubility_of_Drugs_and_Other_Compounds_in_Organic_Solvents]

- Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5002244/]

- SOLUBILITY MEASUREMENTS. ResearchGate. [URL: https://www.researchgate.

- ADME Solubility Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme-solubility-assay/]

- Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587130/]

- Thermodynamic Solubility Assay. Evotec. [URL: https://www.evotec.com/en/asset-library/downloads/fact-sheets/thermodynamic-solubility-assay]

- General Experimental Protocol for Determining Solubility. Benchchem. [URL: https://www.benchchem.com/blog/general-experimental-protocol-for-determining-solubility]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201202/DT201202_A02.pdf]

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/blog/4-ways-drug-solubility-testing-helps-discovery-development]

- Shake-Flask Solubility Assay. Bienta. [URL: https://www.bienta.net/adme-tox/phys-chem-properties/shake-flask-solubility-assay]

- The Importance of Solubility for New Drug Molecules. MATEC Web of Conferences. [URL: https://www.matec-conferences.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [URL: https://www.pharmatutor.

- Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. amofor. [URL: https://www.amofor.

- Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research. [URL: https://www.ijstr.org/final-print/oct2019/Solubility-Of-Acetanilide-In-Pure-And-Mixed-Solvents-At-288.15-To-313.

- Acetanilide - Solubility. Scribd. [URL: https://www.scribd.com/document/324687489/Acetanilide-Solubility]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 10. ijstr.org [ijstr.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. evotec.com [evotec.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 18. OECD 105 - Phytosafe [phytosafe.com]

- 19. enamine.net [enamine.net]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. Shake-Flask Solubility Assay | Bienta [bienta.net]

Biological Activity of Fluorinated Acetanilide Derivatives: A Technical Guide

Topic: Biological Activity of Fluorinated Acetanilide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acetanilide scaffold, historically significant as the precursor to paracetamol (acetaminophen), remains a critical template in medicinal chemistry. While acetanilide itself was abandoned due to toxicity (methemoglobinemia), its fluorinated derivatives have emerged as powerful tools for metabolic probing and as bioactive pharmacophores in antimicrobial and anticancer research.

This guide analyzes the "Fluorine Effect" on the acetanilide core—specifically how strategic fluorine substitution modulates metabolic stability, alters pKa, and shifts the therapeutic window from analgesia to cytotoxicity and antimicrobial potency.

Molecular Rationale: The Fluorine Switch

The introduction of fluorine into the acetanilide structure is not merely a steric substitution; it is an electronic and metabolic switch.

Physicochemical Modulation

-

Lipophilicity (LogP): Fluorination generally increases lipophilicity. For acetanilides, this enhances membrane permeability, crucial for CNS penetration (analgesia) or bacterial cell wall traversal (antimicrobial).

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting the para-position of acetanilide with fluorine (4'-fluoroacetanilide) was originally hypothesized to block the formation of toxic reactive metabolites. However, the high electronegativity of fluorine also alters the electron density of the aromatic ring, affecting the N-hydroxylation pathway responsible for methemoglobinemia.

The "Paracetamol Paradox"

While paracetamol (4-hydroxyacetanilide) is a potent analgesic, 4'-fluoroacetanilide exhibits significantly reduced analgesic activity. This suggests that the phenol group (or the ability to be metabolized into a quinone-imine-like species or an arachidonyl-conjugate like AM404) is essential for the central analgesic mechanism (COX-independent pathways). 4'-Fluoroacetanilide serves as a negative control in these mechanistic studies, proving that simple bioisosterism does not guarantee retained efficacy.

Pharmacology & Metabolism: The CYP2E1 Probe

4'-Fluoroacetanilide (4-FAA) is extensively used as a mechanistic probe for Cytochrome P450 2E1 (CYP2E1) . Its metabolism reveals a rare and critical phenomenon: Oxidative Defluorination .

Metabolic Pathways

Unlike standard aromatic hydroxylation, 4-FAA undergoes two competing pathways mediated by CYP2E1:

-

N-Deacetylation: Rapid hydrolysis to 4-fluoroaniline.

-

Oxidative Defluorination (Ipso-substitution): The CYP enzyme attacks the carbon bearing the fluorine. This leads to the elimination of the fluoride ion and the formation of Paracetamol (4-acetamidophenol).[1]

Key Insight: The detection of paracetamol in urine after 4-FAA administration confirms that the C-F bond is not metabolically inert in the presence of high-potential oxidants like CYP2E1.

Visualization: Metabolic Fate of 4'-Fluoroacetanilide

Caption: Metabolic divergence of 4'-fluoroacetanilide showing the rare oxidative defluorination pathway yielding paracetamol.

Therapeutic Applications: Beyond Analgesia

While simple fluorinated acetanilides lack analgesic potency, complex derivatives—specifically Salicylanilides containing trifluoromethyl (CF3) groups—exhibit potent biological activities.

Antimicrobial & Antimycobacterial Activity

Fluorinated salicylanilides act as uncouplers of oxidative phosphorylation and disruptors of cell membrane potential.

-

Target: Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2]

-

Mechanism: The lipophilic CF3 group facilitates embedding into the bacterial membrane. The amide proton acts as a pH-dependent switch, shuttling protons across the membrane and collapsing the proton motive force (PMF).

-

Potency: MIC values for 4-(trifluoromethyl)salicylanilide derivatives often range from 0.5 to 4 µM , comparable to Vancomycin.

Cytotoxicity (Anticancer)

Certain fluorinated acetanilide derivatives (e.g., cinnamide hybrids) show selective cytotoxicity against HepG2 (liver carcinoma) cells.

-

SAR Insight: Position of Fluorine matters.

-

Para-F (on aniline ring): Enhances metabolic stability.

-

Meta-CF3: Increases lipophilicity and membrane disruption (cytotoxic).

-

Experimental Protocols

Synthesis of N-(4-Fluorophenyl)acetamide

A robust, self-validating protocol for generating the core scaffold.

Reagents:

-

4-Fluoroaniline (10 mmol, 1.11 g)

-

Acetic Anhydride (12 mmol, 1.22 g)

-

Glacial Acetic Acid (Solvent, 5 mL)

-

Sodium Acetate (Catalyst, 1 mmol)

Workflow:

-

Dissolution: Dissolve 4-fluoroaniline in glacial acetic acid in a 50 mL round-bottom flask. Add sodium acetate.

-

Acetylation: Add acetic anhydride dropwise over 10 minutes while stirring at room temperature. The reaction is exothermic; monitor temperature to keep below 60°C.

-

Reflux: Heat the mixture to 80°C for 30 minutes to ensure completion.

-

Quench: Pour the reaction mixture into 50 mL of ice-cold water. Stir vigorously. The product will precipitate as white crystals.

-

Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1).

-

Validation:

-

Melting Point: Expected 152–154°C.

-

1H NMR (DMSO-d6): δ 10.0 (s, 1H, NH), 7.6 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), 2.05 (s, 3H, CH3).

-

CYP2E1 Metabolic Stability Assay

Protocol to assess defluorination vs. hydroxylation.

-

Incubation System: Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Substrate: 4'-Fluoroacetanilide (50 µM final concentration).

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U G6PDH).

-

Time Course: Incubate at 37°C. Aliquot at 0, 15, 30, 60 min.

-

Termination: Add ice-cold Acetonitrile (containing internal standard, e.g., Phenacetin).

-

Analysis (LC-MS/MS):

-

Monitor transition 154 -> 112 (Parent).

-

Monitor transition 152 -> 110 (Paracetamol - Defluorination product).

-

Monitor transition 170 -> ... (Hydroxylated product).

-

Summary of Biological Data

| Compound Class | Derivative Type | Primary Activity | Mechanism | Key Metric |

| Acetanilide | 4'-Fluoroacetanilide | Metabolic Probe | CYP2E1 Substrate | |

| Acetanilide | 4'-Trifluoromethyl | Inactive Analgesic | Fails COX/AM404 pathway | High LogP, Low Efficacy |

| Salicylanilide | 3-CF3, 4-Cl | Antimicrobial | Protonophore / Uncoupler | MIC (MRSA) < 1 µg/mL |

| Cinnamide | Fluorinated Hybrids | Cytotoxic (HepG2) | Apoptosis Induction |

Structure-Activity Relationship (SAR) Visualization

Caption: SAR logic showing how specific fluorination patterns dictate the shift from analgesic failure to antimicrobial potency.

References

-

Boelsterli, U. A., et al. (2006). Toxicity of the fluorinated antimalarial amodiaquine: A possible role for the reactive metabolite quinone imine. Toxicology and Applied Pharmacology.[3] Link (Context: Fluorine blocking metabolic soft spots).

-

Hargreaves, R. J., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol).[1] Xenobiotica.[1] Link

-

Kratky, M., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus.[4] Future Medicinal Chemistry. Link

-

Koen, Y. M., et al. (2012). Oxidative Defluorination of 4-Fluoroacetanilide by CYP2E1. Drug Metabolism and Disposition.[1][5][6] Link

-

BenchChem. (2025).[7] Synthesis of N-(4-fluorophenyl)acetamide Protocol.Link (General Protocol Reference).

Sources

- 1. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

N-(3-fluoro-2-methylphenyl)acetamide: A Core Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. N-(3-fluoro-2-methylphenyl)acetamide emerges as a pivotal pharmaceutical intermediate, embodying the strategic advantages of fluorination. This guide provides a comprehensive technical overview of N-(3-fluoro-2-methylphenyl)acetamide, from its synthesis and characterization to its application in the development of next-generation therapeutics. For drug development professionals, understanding the nuances of this intermediate is key to unlocking its potential in creating novel and effective pharmaceuticals.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of N-(3-fluoro-2-methylphenyl)acetamide is fundamental for its effective use in synthesis and process development. The presence of the fluorine atom and the methyl group on the phenyl ring imparts specific characteristics that influence its reactivity and handling.

| Property | Value | Source |

| CAS Number | 322-33-8 | [1] |

| Molecular Formula | C₉H₁₀FNO | [1] |

| Molecular Weight | 167.18 g/mol | [2] |

| Appearance | White to off-white crystalline solid | General chemical catalogs |

| Melting Point | Not explicitly available; related compounds suggest a crystalline solid at room temperature. | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane. Slightly soluble in water. | Inferred from related compounds[3] |

| SMILES | CC1=C(NC(=O)C)C=CC=C1F |

Synthesis of N-(3-fluoro-2-methylphenyl)acetamide: A Validated Protocol

The synthesis of N-(3-fluoro-2-methylphenyl)acetamide is typically achieved through the acylation of its precursor, 3-fluoro-2-methylaniline. This reaction is a robust and well-understood transformation in organic chemistry, offering high yields and purity. The following protocol is a self-validating system, incorporating in-process controls and purification steps to ensure the final product meets the stringent quality requirements for pharmaceutical intermediates.

Reaction Scheme

Caption: Synthesis of N-(3-fluoro-2-methylphenyl)acetamide.

Experimental Protocol

Materials:

-

3-fluoro-2-methylaniline (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-fluoro-2-methylaniline (1.0 eq) and anhydrous dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq), followed by the dropwise addition of acetic anhydride (1.2 eq). The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(3-fluoro-2-methylphenyl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Role of N-(3-fluoro-2-methylphenyl)acetamide in Medicinal Chemistry

The N-(3-fluoro-2-methylphenyl)acetamide moiety is a valuable pharmacophore in the design of various therapeutic agents. Its structural features contribute to favorable interactions with a range of biological targets.

Kinase Inhibitors

The overexpression of kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Several kinase inhibitors incorporate substituted phenylacetamide scaffolds. The fluorine atom in the meta position and the methyl group in the ortho position of N-(3-fluoro-2-methylphenyl)acetamide can provide a unique combination of steric and electronic properties that can enhance binding affinity and selectivity for the target kinase. For instance, related acetamide derivatives have been explored as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[5]

Caption: Role in Kinase Inhibitor Development.

Antiviral and Anti-inflammatory Agents

The acetamide functional group is a common feature in a wide range of biologically active molecules, including those with antiviral and anti-inflammatory properties. The introduction of a fluorinated phenyl ring, as seen in N-(3-fluoro-2-methylphenyl)acetamide, can enhance the antiviral efficacy of compounds.[6] Similarly, N-phenylacetamide derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines.[7][8]

Analytical Quality Control

Ensuring the purity and identity of N-(3-fluoro-2-methylphenyl)acetamide is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of N-(3-fluoro-2-methylphenyl)acetamide and for monitoring reaction progress.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This method can be adapted from established protocols for similar acetamide compounds.[9][10]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The spectra will show characteristic peaks for the aromatic protons, the methyl group, and the acetyl group, with splitting patterns influenced by the fluorine atom.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak corresponding to the exact mass of N-(3-fluoro-2-methylphenyl)acetamide.[13][14]

Safety, Handling, and Toxicology

Potential Hazards:

-

Toxicity: Fluoroacetamide is known to be highly toxic if swallowed or in contact with skin.[15][16] Similar precautions should be taken with N-(3-fluoro-2-methylphenyl)acetamide.

-

Irritation: May cause skin and eye irritation.[17]

-

Inhalation: May be harmful if inhaled.[16]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[18]

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Toxicological Profile of Related Compounds:

Studies on related acetamide and formamide derivatives have shown that the liver can be a target organ for toxicity at high doses.[19] While N-methylacetamide has low acute toxicity, it has shown reproductive and developmental toxicity in animal studies.[20]

Conclusion

N-(3-fluoro-2-methylphenyl)acetamide is a strategically important pharmaceutical intermediate with significant potential in the development of novel therapeutics, particularly in the areas of oncology, virology, and inflammatory diseases. Its synthesis is straightforward, and its purity can be rigorously controlled using standard analytical techniques. As with all fluorinated compounds, appropriate safety precautions must be observed during handling. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this versatile building block in their discovery and development programs.

References

-

Hussain, F., et al. (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 23(1), 149. Available at: [Link]

-

Kumar, A., et al. (2010). Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones. Indian Journal of Pharmaceutical Sciences, 72(5), 629–633. Available at: [Link]

-

Kumar, A., et al. (2010). Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones. Indian Journal of Pharmaceutical Sciences, 72(5), 629–633. Available at: [Link]

-

Patel, K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s294-s305. Available at: [Link]

-

Wang, B., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(6), 11035-11048. Available at: [Link]

-

PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]

-

Saleem, M., et al. (2020). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Journal of Molecular Structure, 1222, 128919. Available at: [Link]

-

Kumar, P., & Kumar, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4930. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

- Google Patents. (n.d.). US4663471A - Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.

-

Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. Available at: [Link]

-

Smith, J. D. (2019). Hydroamidation with Acetamides and Trifluoroacetamides. Electronic Theses and Dissertations. 1928. Available at: [Link]

-

Wang, X., et al. (2020). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 63(3), 1238-1253. Available at: [Link]

-

mzCloud. (2016). N-(4-Bromo-3-methylphenyl)acetamide. Retrieved from [Link]

-

Sbarbieri, R. S., et al. (2005). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Acta Farm. Bonaerense, 24(2), 247-50. Available at: [Link]

-

Rao, D. B., et al. (2000). Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. Defence Science Journal, 50(2), 209-213. Available at: [Link]

-

Hussein, W. M., et al. (2022). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. BMC Chemistry, 16(1), 1-27. Available at: [Link]

-

Carl ROTH. (2024). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, N-methyl-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

-

PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

-

Ahmad, F., et al. (2011). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Immunopharmacology and Immunotoxicology, 33(3), 519-525. Available at: [Link]

-

SIELC Technologies. (2018). Separation of Acetamide, N-methyl-N-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Li, Y., et al. (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Molecules, 27(12), 3755. Available at: [Link]

-

NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update. Critical Reviews in Toxicology, 42(9), 793-810. Available at: [Link]

-

PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 326-67-0|N-(2-Fluoro-4-methylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 3. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Acetamide, N-methyl-N-phenyl- | SIELC Technologies [sielc.com]

- 11. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

- 12. 2',3',4',5',6'-PENTAFLUOROACETOPHENONE(652-29-9) 1H NMR spectrum [chemicalbook.com]

- 13. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]

- 14. Acetamide, 2,2,2-trifluoro-N-methyl- [webbook.nist.gov]

- 15. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. researchgate.net [researchgate.net]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

N-(3-fluoro-2-methylphenyl)acetamide: A Hypothesis-Driven Technical Guide to Elucidating its Mechanism of Action

Abstract

N-(3-fluoro-2-methylphenyl)acetamide is a synthetic organic compound for which the biological activity and mechanism of action remain largely uncharacterized in publicly available scientific literature. This technical guide puts forth a series of testable hypotheses regarding its potential pharmacological effects, drawing inferences from the known activities of structurally related N-phenylacetamide derivatives and compounds bearing a fluoroacetamide moiety. We present a structured, hypothesis-driven approach for researchers, scientists, and drug development professionals to systematically investigate the compound's mechanism of action. This document provides detailed experimental protocols, data interpretation frameworks, and visualizations to guide the exploration of N-(3-fluoro-2-methylphenyl)acetamide's potential as a kinase inhibitor, an enzyme modulator, or a metabolically activated agent.

Introduction and Current Landscape

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications. Derivatives have been identified as potent inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase B, crucial targets in oncology.[1][2] Others have demonstrated anticoagulant properties through the inhibition of enzymes like Factor VIIa, while some exhibit antitubercular, analgesic, or anti-inflammatory activities.[3][4][5]

The subject of this guide, N-(3-fluoro-2-methylphenyl)acetamide, combines this versatile scaffold with fluorine and methyl substitutions on the phenyl ring. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6][7] The presence of the acetamide group also warrants consideration of its metabolic fate, particularly in light of the known toxicity of simple fluoroacetamide, which acts as a metabolic poison by disrupting the citric acid cycle after conversion to fluoroacetate.[8][9][10]

Given the absence of direct biological data for N-(3-fluoro-2-methylphenyl)acetamide, a logical and efficient path to understanding its function is through a hypothesis-driven investigation. This guide outlines three primary, plausible mechanisms of action and provides the experimental framework to test them.

Hypothesized Mechanisms of Action

Hypothesis 1: Inhibition of Protein Kinases

The structural similarity of N-(3-fluoro-2-methylphenyl)acetamide to known kinase inhibitors suggests it may function by targeting the ATP-binding pocket of one or more protein kinases.[1][2] Deregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2]

Proposed Signaling Pathway Involvement:

Caption: Proposed kinase inhibition pathway for N-(3-fluoro-2-methylphenyl)acetamide.

Hypothesis 2: Modulation of Non-Kinase Enzymes

The N-phenylacetamide scaffold is also present in compounds that inhibit non-kinase enzymes, such as the serine protease Factor VIIa involved in the coagulation cascade.[3] This suggests that N-(3-fluoro-2-methylphenyl)acetamide could act as an inhibitor of a specific class of enzymes, leading to anticoagulant, anti-inflammatory, or other pharmacological effects.

Hypothesis 3: Metabolic Activation to a Bioactive or Toxic Metabolite

Drawing a parallel with fluoroacetamide, it is plausible that N-(3-fluoro-2-methylphenyl)acetamide could undergo metabolic transformation.[8][9][10] This could either unmask a pharmacologically active species or, in a more cytotoxic scenario, release a toxic metabolite that interferes with fundamental cellular processes like the Krebs cycle.

Proposed Metabolic Pathway:

Caption: Hypothesized metabolic activation of N-(3-fluoro-2-methylphenyl)acetamide.

Experimental Validation Protocols

A tiered approach to testing these hypotheses is recommended, starting with broad screening assays and progressing to more specific, mechanism-focused studies.

Tier 1: Initial Phenotypic and Cytotoxicity Screening

This initial phase aims to determine if the compound has any biological activity at a cellular level.

Protocol 1: Broad-Spectrum Cytotoxicity Assay

-

Objective: To assess the general cytotoxicity of N-(3-fluoro-2-methylphenyl)acetamide against a panel of human cancer cell lines and a non-cancerous control cell line.

-

Methodology:

-

Cell Lines: Select a diverse panel (e.g., MV4-11 for FLT3, HeLa for general cytotoxicity, and a normal fibroblast line like MRC-5).

-

Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of N-(3-fluoro-2-methylphenyl)acetamide (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for 72 hours.

-

Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay to measure cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

| Parameter | Description |

| Cell Lines | MV4-11, HeLa, A549, MCF-7, MRC-5 |

| Compound Conc. | 0.001, 0.01, 0.1, 1, 10, 100 µM |

| Incubation Time | 72 hours |

| Readout | Fluorescence (Resazurin) or Absorbance (MTT) |

Experimental Workflow for Tier 1 Screening:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 8. Fluoroacetamide [sitem.herts.ac.uk]

- 9. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 10. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency N-Acetylation of 3-Fluoro-2-Methylaniline

Executive Summary & Strategic Context

This application note details the optimized protocols for the N-acetylation of 3-fluoro-2-methylaniline (CAS: 443-86-7) to synthesize N-(3-fluoro-2-methylphenyl)acetamide .

This transformation is a critical intermediate step in the synthesis of diverse pharmaceutical scaffolds, particularly Aurora Kinase B inhibitors and other heterocyclic bioactive agents. While standard aniline acetylation is trivial, this specific substrate presents a dual challenge:

-

Steric Hindrance: The ortho-methyl group creates significant steric bulk around the nucleophilic nitrogen, impeding attack on the carbonyl center.

-

Electronic Deactivation: The meta-fluorine atom exerts an inductive withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to o-toluidine.

Consequently, standard room-temperature aqueous protocols often result in incomplete conversion or oiling out. This guide presents two validated methods: a Process-Scale Reflux Method (Method A) for maximum yield and purity, and a Rapid Solution-Phase Method (Method B) for small-scale library synthesis.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

The reaction proceeds via a nucleophilic acyl substitution . The amine nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate.[1] The subsequent collapse of this intermediate expels acetate as the leaving group.

Reaction Scheme

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the mechanistic flow, highlighting the critical tetrahedral intermediate stabilization required due to the steric clash of the ortho-methyl group.

Figure 1: Mechanistic pathway of sterically hindered acetylation.

Experimental Protocols

Method A: Glacial Acetic Acid Reflux (Recommended for >5g Scale)

Rationale: Using glacial acetic acid as both solvent and catalyst allows for higher reaction temperatures (reflux), which provides the necessary activation energy to overcome the ortho-methyl steric barrier. It also prevents the product from "oiling out" prematurely.

Reagents:

-

3-Fluoro-2-methylaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)[2]

-

Glacial Acetic Acid (5-10 volumes)

-

Zinc Dust (0.01 eq - Optional, prevents oxidation/coloring)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline in glacial acetic acid.

-

Addition: Add acetic anhydride slowly over 5 minutes. (Exothermic reaction; monitor temperature).

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (~118°C) for 2 hours .

-

Process Control: Check TLC (30% EtOAc/Hexane). Starting material (

) should disappear; Product (

-

-

Quench & Crystallization: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing ice-cold water (10 volumes relative to acid) with vigorous stirring.

-

Isolation: The product should precipitate immediately as a white/off-white solid. Stir for 30 minutes to ensure complete granulation.

-

Filtration: Filter via Buchner funnel. Wash the cake with copious water to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[3]

Method B: Acetyl Chloride/DCM (Recommended for <1g / High Throughput)

Rationale: For small scales where heating is inconvenient, using the more reactive acetyl chloride with a base scavenger drives the reaction rapidly at room temperature.

Reagents:

-

3-Fluoro-2-methylaniline (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (10 volumes)

Procedure:

-

Setup: Dissolve the aniline and TEA in dry DCM under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add acetyl chloride dropwise. A white precipitate (TEA·HCl) will form immediately.

-

Reaction: Allow to warm to room temperature and stir for 1 hour.

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO3, then Brine.

-

Drying: Dry over

, filter, and concentrate in vacuo.

Workflow Visualization

The following diagram outlines the critical decision points and process flow for Method A.

Figure 2: Operational workflow for the synthesis via Method A.

Data Summary & Expected Results

The following physical data is typical for the isolated product.

| Parameter | Specification / Result | Notes |

| Appearance | White to off-white crystalline solid | May appear beige if crude. |

| Melting Point | 148°C - 152°C (Typical range) | Distinct from p-isomer (75°C). |

| Yield (Method A) | 85% - 92% | High atom economy. |

| Yield (Method B) | 90% - 95% | Higher loss during extraction. |

| Solubility | Soluble in EtOH, DCM, DMSO. | Insoluble in water. |

| Methyl doublet due to F-coupling. |

Self-Validating Quality Checks

-

Beilstein Test: Positive (Green flame) indicates presence of Fluorine.

-

pH Check: During Method A workup, ensure the filtrate is acidic; if the product does not precipitate, the solution may be too rich in acetic acid. Add more water or neutralize with sodium acetate to force precipitation.

Safety & Handling (SDS Highlights)

-

3-Fluoro-2-methylaniline: Toxic if swallowed or inhaled. Potential methemoglobin former. Use in a fume hood.

-

Acetic Anhydride: Lachrymator. Causes severe skin burns. Reacts violently with water (exothermic).

-

Waste Disposal: Neutralize acidic filtrates with sodium bicarbonate before disposal. Segregate halogenated organic waste (Method B).

References

-

Stenutz, R. (2023). Data Sheet: N-(3-fluoro-2-methylphenyl)acetamide. Stenutz.eu. Link

-

Carlomagno, F., et al. (2025).[4] Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

BenchChem. (2025).[5] Technical Guide to the Historical Synthesis of N-Methylacetanilide. Link

Sources

- 1. Aniline reacts with acetic anhydride to give [allen.in]

- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

protocol for assessing N-(3-fluoro-2-methylphenyl)acetamide stability

Application Note: Stability Profiling Protocol for N-(3-fluoro-2-methylphenyl)acetamide

Abstract

This application note details the protocol for assessing the stability of N-(3-fluoro-2-methylphenyl)acetamide (CAS: 443-35-6, analog/derivative context). As a fluorinated acetanilide derivative, this compound presents specific stability profiles governed by the amide bond's susceptibility to hydrolysis and the benzylic methyl group's potential for oxidative metabolism. This guide provides a self-validating workflow covering ICH Q1A(R2) forced degradation (chemical stability) and microsomal incubation (metabolic stability), utilizing LC-MS/MS for quantitative analysis.

Introduction & Structural Analysis

The stability of N-(3-fluoro-2-methylphenyl)acetamide is dictated by two primary structural features:

-

The Amide Linkage: Susceptible to hydrolysis under extreme pH (acidic/basic), yielding 3-fluoro-2-methylaniline and acetic acid.

-

The 2-Methyl Group: A primary site for Cytochrome P450 (CYP)-mediated benzylic oxidation (hydroxylation) in biological systems.

-

The 3-Fluoro Substituent: Generally increases metabolic stability of the aromatic ring by blocking the 3-position from oxidation, but electronically influences the amide bond strength.

Objective: To establish a robust dataset defining the

Analytical Method Development (Prerequisite)

Before stability testing, a stability-indicating method must be validated. The method must resolve the parent compound from its hydrolytic degradants (aniline derivative) and oxidative metabolites.

Instrumentation: UHPLC-DAD-MS (e.g., Agilent 1290 / Sciex Triple Quad). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures protonation of the aniline degradant, improving retention and peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for acetanilides. |

| Gradient | 5% B to 95% B over 5 min | Fast gradient sufficient for separating the polar aniline degradant (early eluting) from parent. |

| Flow Rate | 0.6 mL/min | High flow for UHPLC efficiency. |

| Detection | UV 254 nm & MS (ESI+) | UV for mass balance; MS for sensitivity and metabolite ID. |

| Target Mass | [M+H]+ = 168.1 (approx) | Note: Exact mass depends on specific isotope; verify standard. |

Part A: Chemical Stability (Forced Degradation)

This protocol follows ICH Q1A(R2) guidelines to identify intrinsic stability issues during storage or synthesis.

Experimental Workflow

Stock Preparation: Prepare a 1 mg/mL stock solution of N-(3-fluoro-2-methylphenyl)acetamide in Methanol.

Stress Conditions Table:

| Stress Type | Reagent/Condition | Temp | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl | 60°C | 4 - 24 hrs | 10-20% |

| Base Hydrolysis | 1N NaOH | 60°C | 4 - 24 hrs | 10-20% |

| Oxidative | 3% | RT | 24 hrs | 10-20% |

| Thermal | Solid State | 80°C | 7 days | < 5% |

| Photolytic | UV (ICH Q1B) | RT | 1.2M Lux hrs | < 5% |

Protocol Steps:

-

Aliquot: Transfer 50 µL of Stock into HPLC vials.

-

Dose: Add 50 µL of Stress Reagent (HCl, NaOH, or Peroxide). For Thermal/Photo, use solid or neat solvent.

-

Incubate: Seal and place in heating block/chamber.

-

Quench:

-

Acid samples: Neutralize with 50 µL 1N NaOH.

-

Base samples: Neutralize with 50 µL 1N HCl.

-

Oxidative: Add 50 µL Methionine solution (quencher).

-

-

Dilute: Add Mobile Phase A to reach target analytical concentration (e.g., 10 µM).

-

Analyze: Inject onto LC-MS.

Decision Logic & Visualization

Caption: Workflow for ICH-compliant forced degradation to assess chemical stability.

Part B: Metabolic Stability (Microsomal Incubation)

This assay determines the in vitro intrinsic clearance (

Reagents

-

Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein conc.

-

NADPH Regenerating System: Essential cofactor for CYP activity.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Protocol Steps

-

Pre-Incubation:

-

Prepare a master mix: Buffer + Microsomes (0.5 mg/mL final conc).

-

Spike test compound (1 µM final conc) to avoid saturation kinetics.

-

Pre-warm at 37°C for 5 mins.

-

-

Initiation:

-

Add NADPH (1 mM final) to start the reaction.[1]

-

Control: Prepare a "No NADPH" control to distinguish chemical instability from metabolism.

-

-

Sampling:

-

At T = 0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately dispense aliquot into 150 µL Ice-Cold ACN (Stop Solution).

-

Vortex and centrifuge (4000 rpm, 10 min) to pellet proteins.

-

-

Analysis:

-

Inject supernatant onto LC-MS/MS. Monitor parent depletion.

-

Metabolic Pathway Visualization

Caption: Predicted metabolic pathways: Benzylic oxidation (CYP-mediated) vs. Amide hydrolysis.

Data Analysis & Calculations

First-Order Kinetics

Plot

Acceptance Criteria

-

High Stability:

min. -

Moderate Stability:

min. -

Low Stability:

min (Likely requires structural modification, e.g., replacing the methyl with a chloro or cyclopropyl group).

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[2][3] International Council for Harmonisation. [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). [Link]

-

PubChem Compound Summary. N-(3-fluoro-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[4][5] U.S. Food and Drug Administration. [Link]

Sources

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. uregina.ca [uregina.ca]

- 3. nedmdg.org [nedmdg.org]

- 4. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | C9H9ClFNO | CID 2345118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-fluoro-2-methylphenyl)acetamide Synthesis

Welcome to the technical support center for the synthesis of N-(3-fluoro-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of N-(3-fluoro-2-methylphenyl)acetamide is a nucleophilic acyl substitution reaction, specifically an acetylation of the primary amine, 3-fluoro-2-methylaniline. The reaction involves the attack of the lone pair of electrons on the nitrogen atom of the aniline to the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The presence of a methyl group at the ortho position to the amino group in 3-fluoro-2-methylaniline can introduce steric hindrance, potentially slowing down the reaction rate compared to the acetylation of unsubstituted aniline. The fluorine atom at the meta position has an electron-withdrawing inductive effect, which can decrease the nucleophilicity of the amine, also potentially impacting the reaction kinetics.

A general reaction scheme is as follows:

This guide will focus on the common challenges and optimization strategies for this synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(3-fluoro-2-methylphenyl)acetamide in a question-and-answer format.

Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue in organic synthesis. Here are several potential causes and corresponding solutions:

-

Incomplete Reaction: The steric hindrance from the ortho-methyl group on the 3-fluoro-2-methylaniline can slow down the reaction.

-

Solution:

-

Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

-

Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance. For acetylations using acetic anhydride, refluxing for a short period can be beneficial.[2]

-

Use a Catalyst: While not always necessary, a mild acid catalyst can sometimes accelerate the reaction. However, strong acids should be avoided as they can protonate the amine, rendering it non-nucleophilic.

-

-

-

Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to a low yield.

-

Solution:

-

Excess Acetylating Agent: Use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent (e.g., acetic anhydride) to ensure the complete conversion of the starting aniline.

-

-

-

Loss of Product During Work-up and Purification: The product might be lost during extraction or recrystallization.

-

Solution:

-

Careful Extraction: If performing a liquid-liquid extraction, ensure the correct layers are collected and perform multiple extractions with the organic solvent to maximize product recovery.

-

Optimized Recrystallization: N-(3-fluoro-2-methylphenyl)acetamide is expected to be a crystalline solid. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product.[3] Cooling the solution slowly will promote the formation of pure crystals.[3] A common solvent system for acetanilides is an ethanol/water mixture.[1]

-

-

Question 2: My final product is impure. What are the likely impurities and how can I remove them?

Answer:

Product impurity can arise from unreacted starting materials, side products, or residual reagents.

-

Unreacted 3-fluoro-2-methylaniline: This is a common impurity, especially if the reaction has not gone to completion.

-

Removal:

-

Acid Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the unreacted aniline, making it water-soluble and allowing for its removal in the aqueous layer. Be cautious not to use a concentrated acid, which could potentially hydrolyze the desired amide product.

-

Recrystallization: A carefully performed recrystallization is often effective in separating the less polar starting material from the more polar amide product.[1][2][3]

-

-

-

Di-acetylated Product: Although less common with sterically hindered anilines, the formation of a di-acetylated byproduct is possible, especially with a large excess of a highly reactive acetylating agent.

-

Removal: This byproduct is generally more nonpolar than the desired mono-acetylated product. Purification by column chromatography on silica gel may be necessary if recrystallization is ineffective.

-

-

Acetic Acid: If acetic anhydride is used as the acetylating agent, acetic acid is formed as a byproduct.

-

Removal: Washing the organic layer with a saturated sodium bicarbonate solution during the work-up will neutralize and remove the acetic acid.

-

Question 3: The reaction is not starting or is proceeding very slowly, even with heating. What should I check?

Answer:

A stalled or sluggish reaction can be frustrating. Here's a checklist of things to consider:

-

Quality of Reagents:

-

3-fluoro-2-methylaniline: Ensure the starting aniline is pure. Impurities can inhibit the reaction. If the aniline has darkened in color, it may have oxidized and might require purification by distillation before use.

-

Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid upon exposure to moisture. Use a fresh bottle or ensure it has been properly stored.

-

-

Reaction Conditions:

-

Solvent: While some acetylations can be performed neat, using a non-protic solvent like dichloromethane or ethyl acetate can be beneficial, especially if the starting material is not fully soluble.

-

Base: For acetylations using acetyl chloride, a base such as pyridine or triethylamine is necessary to neutralize the HCl byproduct. For acetic anhydride, a base is not strictly required but can sometimes accelerate the reaction by deprotonating the intermediate, although it can also catalyze hydrolysis of the anhydride.

-

-

Steric Hindrance: As mentioned, the ortho-methyl group significantly hinders the approach of the acetylating agent.

-

Alternative Acetylating Agents: If acetic anhydride is proving ineffective, consider using acetyl chloride, which is more reactive. This reaction should be performed at a low temperature (e.g., 0 °C) and in the presence of a non-nucleophilic base like pyridine.

-

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent for this synthesis: acetic anhydride or acetyl chloride?

A1: Both can be used, but they have different reactivity profiles and handling requirements.

-

Acetic Anhydride: It is less reactive than acetyl chloride, which can be an advantage in controlling the reaction with a potentially reactive aniline. It is also less sensitive to moisture. The byproduct is acetic acid, which is easily removed.[4]

-

Acetyl Chloride: This is a more powerful acetylating agent and may be necessary if the reaction with acetic anhydride is too slow due to the steric hindrance of the starting material. However, it is highly reactive, corrosive, and moisture-sensitive, and it produces corrosive HCl gas as a byproduct, which must be neutralized with a base.[5]

For initial attempts, acetic anhydride is generally the safer and more convenient choice.

Q2: What is a standard experimental protocol I can start with?

A2: Here is a reliable starting protocol based on the acetylation of aniline:[1][2]

Materials:

-

3-fluoro-2-methylaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent, optional) or an inert solvent like ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol and water for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-fluoro-2-methylaniline in a minimal amount of glacial acetic acid or ethyl acetate.

-

Add 1.2 equivalents of acetic anhydride dropwise to the solution while stirring.

-

Heat the reaction mixture to a gentle reflux (around 80-100 °C) for 1-2 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete (as indicated by the disappearance of the starting aniline on the TLC plate), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a hot ethanol/water mixture to obtain pure N-(3-fluoro-2-methylphenyl)acetamide.[1][3]

Q3: How do I monitor the reaction progress using TLC?

A3:

-

Stationary Phase: Use silica gel TLC plates.

-

Mobile Phase: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). You may need to adjust the polarity to get good separation.

-

Visualization: Visualize the spots under a UV lamp (254 nm). The starting aniline and the product acetamide should both be UV active.

-

Procedure: On a TLC plate, spot the starting aniline, a co-spot (starting material and reaction mixture), and the reaction mixture. As the reaction progresses, the spot corresponding to the starting aniline should diminish, and a new, typically more polar (lower Rf) spot for the product should appear and intensify.

Q4: What are the key safety precautions for this synthesis?

A4:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Fume Hood: Both 3-fluoro-2-methylaniline and acetic anhydride are irritants and should be handled in a well-ventilated fume hood. Acetyl chloride is corrosive and releases HCl gas, so its use strictly requires a fume hood.

-

Reagent Handling: Acetic anhydride and acetyl chloride are corrosive and react with water. Handle them with care and avoid contact with skin and eyes.

Visualizations

Experimental Workflow

Caption: A typical workflow for the synthesis of N-(3-fluoro-2-methylphenyl)acetamide.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

- Preparation method of acetamide. CN104892448A.

- A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 455-460.

- Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts.

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. CN110885290A.

- 3-Fluoro-2-methylaniline 99 443-86-7. Sigma-Aldrich.

- acetamide - Organic Syntheses Procedure. Organic Syntheses, 003, 0003.

- Methods for characterizing protein acetylation during viral infection. Methods, 182, 33-40.

- PW N° 3 : Preparation and Characteriz

- N-Arylacetamides Investigated.

- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Arom

- Acetylation of aniline. (2020, September 10). YouTube.

- Prepar

- Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite.

- Synthesis and purification of nateglinide. WO2004018408A1.

- N-(4-fluoro-3-methylphenyl)-Acetamide. ChemBK.

- Exploring 3-Fluoro-2-Methylaniline: Properties, Applic

- 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem.

- Acetyl

Sources

Technical Support Center: Synthesis of N-(3-fluoro-2-methylphenyl)acetamide

Welcome to the technical support center for the synthesis of N-(3-fluoro-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind the synthetic process, helping you to anticipate and resolve common issues encountered during your experiments.

I. Reaction Overview and Mechanism

The standard synthesis of N-(3-fluoro-2-methylphenyl)acetamide involves the N-acetylation of 3-fluoro-2-methylaniline. This is a nucleophilic acyl substitution reaction where the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

The reaction proceeds as follows:

Caption: General reaction scheme for the synthesis of N-(3-fluoro-2-methylphenyl)acetamide.

The lone pair of electrons on the nitrogen atom of 3-fluoro-2-methylaniline initiates the attack on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the desired amide product.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N-(3-fluoro-2-methylphenyl)acetamide.

FAQ 1: My reaction is sluggish or incomplete. What are the possible causes and solutions?

Answer:

Several factors can contribute to a slow or incomplete reaction. The primary reasons are related to the purity of your starting materials and the reaction conditions.

-

Purity of 3-Fluoro-2-methylaniline: The starting aniline is susceptible to oxidation, which can lead to the formation of colored impurities and may affect its reactivity. It is a light-yellow liquid that should be stored under an inert atmosphere and protected from light. If your starting material is dark or discolored, consider purification by distillation before use.

-

Moisture in the Reaction: Acetic anhydride readily hydrolyzes in the presence of water to form two equivalents of acetic acid. This side reaction consumes your acetylating agent, leading to a lower yield of the desired product. Ensure all your glassware is thoroughly dried and use anhydrous solvents if your protocol calls for them.

-